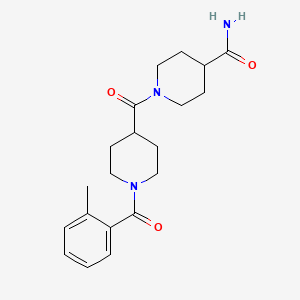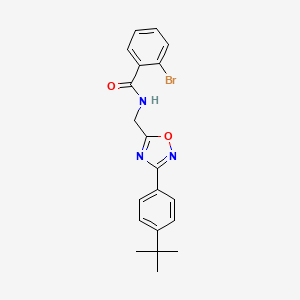
N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. It is a derivative of benzamide and oxadiazole, which are known to exhibit various biological activities.
作用机制
The mechanism of action of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide is not well understood. However, various studies have suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It has also been reported to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide in lab experiments include its high potency, low toxicity, and reproducibility of synthesis. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its potential side effects.
未来方向
There are several future directions for the study of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide. These include:
1. Further studies to determine the mechanism of action of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide.
2. Studies to investigate the potential of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide as a fluorescent probe for the detection of metal ions in biological samples.
3. Studies to determine the potential side effects of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide and its safety for use in humans.
4. Studies to investigate the potential of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory conditions.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is efficient and reproducible, and it has been reported to exhibit significant antibacterial, antifungal, anti-inflammatory, and anticancer activities. However, further studies are needed to determine its mechanism of action, potential side effects, and safety for use in humans.
合成方法
The synthesis of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide involves the condensation of 4-acetylphenyl hydrazine with p-tolyl isocyanate, followed by the reaction with 2-hydroxybenzaldehyde and acetic anhydride. The final product is obtained after purification using column chromatography. This synthesis method has been reported in various research articles and is considered to be efficient and reproducible.
科学研究应用
N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit significant antibacterial, antifungal, anti-inflammatory, and anticancer activities. It has also been studied for its potential application as a fluorescent probe for the detection of metal ions in biological samples.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-7-9-19(10-8-16)24-27-23(32-28-24)15-31-22-6-4-3-5-21(22)25(30)26-20-13-11-18(12-14-20)17(2)29/h3-14H,15H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXLMCMHMTYDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)



![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7714079.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7714085.png)





